N-(3-aminopropyl)methanesulfonamide hydrochloride N-(3-aminopropyl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695401
InChI: InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H
SMILES: CS(=O)(=O)NCCCN.Cl
Molecular Formula: C4H13ClN2O2S
Molecular Weight: 188.68 g/mol

N-(3-aminopropyl)methanesulfonamide hydrochloride

CAS No.:

Cat. No.: VC13695401

Molecular Formula: C4H13ClN2O2S

Molecular Weight: 188.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)methanesulfonamide hydrochloride -

Specification

Molecular Formula C4H13ClN2O2S
Molecular Weight 188.68 g/mol
IUPAC Name N-(3-aminopropyl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H
Standard InChI Key MWLBOKPCFUTWAN-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCCCN.Cl
Canonical SMILES CS(=O)(=O)NCCCN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The molecular formula of N-(3-aminopropyl)methanesulfonamide hydrochloride is C₄H₁₃ClN₂O₂S, with a molecular weight of 188.68 g/mol . The structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-aminopropyl chain, protonated at the terminal amine to form the hydrochloride salt (Figure 1) .

Figure 1: Structural representation of N-(3-aminopropyl)methanesulfonamide hydrochloride.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting Point122–128°C
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Storage Conditions2–8°C, protected from light
LogP (Partition Coefficient)1.056

The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via two primary methods:

  • Reaction of 3-Aminopropylamine with Methanesulfonyl Chloride

    • 3-Aminopropylamine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate, followed by hydrochloride salt formation .

    • Reaction Scheme:

      3-Aminopropylamine+CH3SO2ClBaseN-(3-Aminopropyl)methanesulfonamideHClHydrochloride Salt\text{3-Aminopropylamine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-(3-Aminopropyl)methanesulfonamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
  • Alternative Pathway via Phthalimide Protection

    • A patent (CN102503849B) describes a multi-step process involving phthalimide protection, hydrazinolysis, and salification . This method avoids costly reagents like (Boc)₂O, reducing production costs by 66% .

Industrial Scalability

The phthalimide route is preferred for industrial-scale synthesis due to higher yields (>90%) and cost efficiency . Key process parameters include temperature control (0–5°C during acylations) and stoichiometric optimization .

Biological Activity and Mechanisms

Antibacterial Properties

N-(3-Aminopropyl)methanesulfonamide hydrochloride exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) . Its mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .

Table 1: Antibacterial Activity Against Select Pathogens

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus7.81
Escherichia coli15.62
Pseudomonas aeruginosa31.25

Enzymatic Interactions

The compound inhibits dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes for bacterial DNA replication . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes .

Applications in Scientific Research

Medicinal Chemistry

  • Prodrug Development: The primary amine facilitates conjugation with carboxylic acids, enabling targeted drug delivery systems .

  • Anticancer Agents: Derivatives show promise in inhibiting tumor cell proliferation via ROS-mediated apoptosis .

Polymer Science

  • Hydrogel Synthesis: The compound serves as a crosslinker in redox-responsive hydrogels for tissue engineering .

  • Functionalized Polymers: Copolymers incorporating this monomer exhibit pH-dependent solubility, useful in controlled-release formulations .

Biochemical Probes

  • Protein Labeling: The sulfonamide group reacts selectively with cysteine residues, aiding in protein structure studies .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)P264 (Wash skin thoroughly)
H319 (Eye irritation)P305+P351+P338 (Rinse eyes)

Future Directions

  • Antimicrobial Resistance Studies: Investigate efficacy against multidrug-resistant (MDR) strains .

  • Nanoparticle Functionalization: Enhance bioavailability via chitosan or lipid-based carriers .

  • Toxicological Profiling: Long-term toxicity studies in mammalian models are needed .

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